methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups, including a furan ring, a pyrazole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid or ester reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Esterification: Finally, the benzoate ester is formed by esterifying the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The furan and pyrazole rings may interact with hydrophobic pockets, while the carbamoyl and ester groups could form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-((2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. The combination of the furan and pyrazole rings, along with the carbamoyl and ester functionalities, makes this compound a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
methyl 4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-8-9-21-12-15(11-20-21)16-3-2-10-25-16/h2-7,10-12H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDMGSQUUEJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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